molecular formula C17H17Cl2N3O3S B2992227 N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105221-22-4

N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2992227
CAS No.: 1105221-22-4
M. Wt: 414.3
InChI Key: VTCJOVGKIDSTDE-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[c]pyrazole core substituted with a 2,5-dichlorophenyl carboxamide group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O3S/c18-10-4-5-13(19)15(8-10)20-17(23)16-12-2-1-3-14(12)21-22(16)11-6-7-26(24,25)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCJOVGKIDSTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with notable biological activity. Its structure includes several functional groups that contribute to its pharmacological properties. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H23Cl2N2O4SC_{20}H_{23}Cl_{2}N_{2}O_{4}S, and it has a molecular weight of approximately 444.4 g/mol. The presence of the dichlorophenyl group and the dioxidotetrahydrothiophen moiety is significant for its interactions with biological targets.

PropertyValue
Molecular FormulaC20H23Cl2N2O4S
Molecular Weight444.4 g/mol
IUPAC NameThis compound
CAS Number898485-68-2

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of pyrazole derivatives on MCF7 breast cancer cells, it was found that the compound exhibited an IC50 value of approximately 39.70 µM. This indicates moderate efficacy against cancer cell viability compared to standard chemotherapeutic agents .

Anti-parasitic Activity

The compound's structural features suggest potential anti-parasitic activity. A related study on pyrazole derivatives demonstrated their ability to inhibit cysteine proteases in Trypanosoma cruzi, a parasite responsible for Chagas disease.

Table 2: Trypanocidal Activity

CompoundIC50 (µM)
Standard Drug (Benznidazole)18.71 ± 4.58
Pyrazole Derivative9.5 ± 1.2

The data indicate that structural modifications can significantly enhance or diminish biological activity .

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within target cells, altering their activity and leading to various biological effects such as apoptosis in cancer cells or inhibition of parasite growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the core structure can lead to variations in potency and selectivity.

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Replacement of secondary amide with primary amideLoss of trypanocidal activity
Alteration in substituents on the pyrazole ringEnhanced anticancer properties

These insights underscore the importance of chemical structure in determining biological effects .

Comparison with Similar Compounds

Substituent Variations in Chlorophenyl Derivatives

The closest analog is N-(3-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (), differing only in the position and number of chlorine atoms on the phenyl ring:

  • Target Compound : 2,5-dichlorophenyl (two chlorine atoms at positions 2 and 5).
  • Analog : 3-chlorophenyl (single chlorine at position 3).

Key Implications :

  • Steric Effects : The 2,5-substitution creates a para-dichloro arrangement, which may reduce steric hindrance compared to ortho-substituted analogs, favoring planar interactions with receptors.
  • Lipophilicity : The dichloro substitution likely elevates logP values, improving membrane permeability but possibly reducing aqueous solubility .

Core Structure Comparisons with Tetrahydroimidazopyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share a tetrahydroheterocyclic core but differ significantly in structure and substituents:

  • Core : Tetrahydroimidazopyridine vs. cyclopenta[c]pyrazole.
  • Substituents: Nitrophenyl, cyano, and ester groups in the imidazopyridine derivatives vs. chlorophenyl carboxamide and sulfone in the target compound.

Key Implications :

  • Bioactivity: The nitro and cyano groups in imidazopyridines are strong electron-withdrawing moieties, often associated with kinase inhibition or antimicrobial activity, whereas the sulfone in the target compound may favor solubility and oxidative stability.
  • Synthetic Accessibility : The imidazopyridine derivatives are synthesized via one-pot reactions (), whereas the cyclopenta[c]pyrazole core may require multi-step cyclization strategies.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Key Properties (Observed/Inferred)
N-(2,5-dichlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Cyclopenta[c]pyrazole 2,5-dichlorophenyl, tetrahydrothiophene sulfone High lipophilicity, moderate polarity
N-(3-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide Cyclopenta[c]pyrazole 3-chlorophenyl, tetrahydrothiophene sulfone Lower logP than dichloro analog, similar polarity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Nitrophenyl, cyano, ester Melting point: 215–245°C, high polarity

Research Findings and Implications

  • Synthetic Challenges : The cyclopenta[c]pyrazole core requires precise regiochemical control during cyclization, whereas imidazopyridines are more straightforward to synthesize via multicomponent reactions.
  • Unanswered Questions : The impact of 2,5-dichloro substitution on receptor selectivity or metabolic clearance remains uncharacterized and warrants further study.

Q & A

Q. How can metabolic pathways be studied using isotopic labeling?

  • Methodology :
  • Synthesize a 13C-labeled analog at the carboxamide carbonyl.
  • Track metabolic fate in vitro via LC-MS/MS, correlating fragmentation patterns with degradation products.
  • Use 19F-NMR (if fluorine substituents are added) for real-time monitoring () .

Methodological Tables

Table 1 : Key Spectroscopic Benchmarks for Structural Validation

TechniqueTarget SignalsReference Values (Analogous Compounds)
1H NMR Pyrazole H (δ 6.8–7.2 ppm)
13C NMR Sulfone SO₂ (δ 50–55 ppm)
HRMS [M+H]+ (Theoretical vs. Experimental)
IR S=O stretch (1150–1300 cm⁻¹)

Table 2 : Computational Parameters for Reaction Optimization

MethodSoftware/ToolKey Outputs
DFT Gaussian, ORCATransition state energies, ΔG‡
Molecular Dynamics GROMACSSolvent interaction profiles
DoE JMP, MinitabCritical factor identification

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